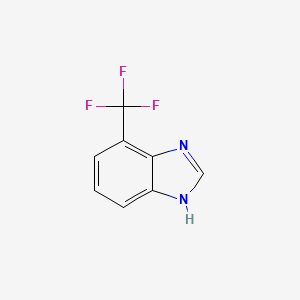

4-(trifluoromethyl)-1H-benzimidazole

Descripción general

Descripción

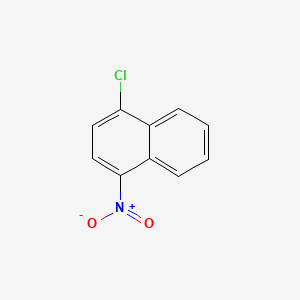

4-(Trifluoromethyl)-1H-benzimidazole (TFMB) is a heterocyclic compound that is widely used in organic synthesis. It is a derivative of the benzimidazole family, consisting of a five-membered ring that contains two nitrogen atoms and a trifluoromethyl group. TFMB has been studied extensively due to its various applications in the pharmaceutical and chemical industries. In

Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

4-(trifluoromethyl)-1H-benzimidazole is utilized in the creation of soluble polyimides. These polyimides, synthesized from a monomer containing both the benzimidazole ring and trifluoromethyl group, demonstrate high solubility in aprotic polar solvents, high thermal stability, and low refractive indexes, making them suitable for various industrial applications (Choi et al., 2008).

Antiparasitic and Antimicrobial Applications

Compounds derived from 4-(trifluoromethyl)-1H-benzimidazole have shown effectiveness against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Some derivatives also exhibit in vitro and in vivo activity against the nematode Trichinella spiralis, highlighting their potential in antiparasitic therapies (Hernández‐Luis et al., 2010).

Inhibiting DNA Topoisomerase

Benzimidazole derivatives, including those with a 4-(trifluoromethyl)-1H-benzimidazole structure, have been studied for their inhibitory effect on mammalian type I DNA topoisomerases. This action is pivotal in anticancer research as these enzymes play a crucial role in DNA replication (Alpan et al., 2007).

Corrosion Inhibition

Benzimidazole derivatives, including those incorporating the 4-(trifluoromethyl)-1H-benzimidazole moiety, have been researched for their ability to inhibit corrosion in metals like mild steel. These compounds show promising potential as corrosion inhibitors in acidic environments, demonstrating increased efficiency with higher concentrations (Yadav et al., 2013).

Chemotherapy of Alveolar Hydatid Disease

The benzimidazole class, which includes 4-(trifluoromethyl)-1H-benzimidazole, is widely used in the chemotherapy of alveolar hydatid disease. Studies have shown that benzimidazole prodrugs can cause significant morphological damage to Echinococcus multilocularis metacestodes, the causative agent of the disease (Walchshofer et al., 1990).

Anti-tubercular and Antimicrobial Research

Benzimidazole acetic acid derivatives, including those linked to 4-(trifluoromethyl)-1H-benzimidazole, have shown promising anti-tubercular and antimicrobial activities, suggesting their potential use in combating tuberculosis and various microbial infections (Maste et al., 2011).

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)5-2-1-3-6-7(5)13-4-12-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGDDNPWZXAZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323083 | |

| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trifluoromethyl)-1H-benzimidazole | |

CAS RN |

392-11-0 | |

| Record name | 392-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)

![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)